3,5,5-Trimethylcyclohexane-1,2-dione discovery and history
3,5,5-Trimethylcyclohexane-1,2-dione discovery and history
An In-Depth Technical Guide to 3,5,5-Trimethylcyclohexane-1,2-dione: From Historical Synthesis to Modern Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5,5-trimethylcyclohexane-1,2-dione, a cyclic α-diketone of significant interest in synthetic chemistry. We will explore its historical synthesis, key physicochemical properties, and diverse applications, offering expert insights into the experimental choices that underpin its preparation and use.
Introduction: A Versatile Ketone Building Block
3,5,5-Trimethylcyclohexane-1,2-dione is a cyclic ketone featuring adjacent carbonyl groups and a characteristic gem-dimethyl substitution on the cyclohexane ring.[1][2] This structural arrangement imparts unique reactivity, making it a valuable intermediate for constructing more complex molecular architectures. While it is found naturally in burley tobacco and can be used in flavor and fragrance applications, its primary significance in the scientific community lies in its role as a versatile synthetic precursor.[3][4]
Historical Context and Discovery
The history of 3,5,5-trimethylcyclohexane-1,2-dione is not marked by a singular moment of discovery but rather by the logical progression of organic chemistry. Its synthesis is intrinsically linked to the study of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), a readily available industrial chemical produced from the self-condensation of acetone.[4][5][6] Early 20th-century chemists, such as Otto Wallach, extensively investigated the reactions of cyclic terpenes and ketones. Work published in Justus Liebigs Annalen der Chemie in 1918 and 1924 describes the oxidation of isophorone derivatives with reagents like potassium permanganate, which represents one of the earliest methods for accessing this dione scaffold.[7] These foundational studies established the chemical pathways from abundant starting materials to more complex, functionalized cyclic systems.
Core Synthetic Methodologies
The most common and practical synthesis of 3,5,5-trimethylcyclohexane-1,2-dione involves the oxidation of the α,β-unsaturated ketone, isophorone. Several methods have been developed, with varying yields and conditions.
Oxidation of Isophorone
The conversion of isophorone to the target dione requires the oxidation of the allylic carbon atom alpha to the carbonyl group.
Experimental Protocol: Selenium Dioxide Oxidation
A widely cited and effective method employs selenium dioxide (SeO₂) as the oxidant.
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Reaction Setup: A solution of isophorone in a suitable solvent, such as aqueous acetic acid or dioxane, is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Reagent Addition: A stoichiometric equivalent of selenium dioxide is carefully added to the flask.
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Heating and Reflux: The mixture is heated to reflux (typically 80-100 °C) and maintained for several hours. The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled. The precipitated black selenium metal byproduct is removed by filtration. The filtrate is then diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize the acidic solvent, followed by a brine wash to remove residual water. The solution is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
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Final Purification: The resulting crude product is purified by vacuum distillation or recrystallization to yield pure 3,5,5-trimethylcyclohexane-1,2-dione.
Expertise & Causality: Why This Protocol Works
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Choice of Reagent (SeO₂): Selenium dioxide is a specific and reliable reagent for the allylic oxidation of alkenes. It selectively targets the C-H bonds adjacent to the double bond in isophorone, converting the methylene group (CH₂) into a carbonyl group (C=O) without cleaving the ring.
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Solvent System: Acetic acid or dioxane are used because they can dissolve both the organic substrate (isophorone) and the inorganic oxidant (SeO₂), creating a homogeneous reaction environment essential for efficient conversion.
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Reflux Conditions: The elevated temperature provides the necessary activation energy for the C-H bond oxidation, ensuring the reaction proceeds at a practical rate.
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Self-Validating Work-up: The work-up is designed to systematically remove byproducts and impurities. The filtration step physically removes the insoluble selenium. The bicarbonate wash is critical for neutralizing the acidic solvent, which could otherwise cause degradation during the final distillation. This multi-step purification ensures the high purity of the final product.
Experimental Workflow: Synthesis from Isophorone
Caption: Workflow for the selenium dioxide-mediated oxidation of isophorone.
Physicochemical and Spectroscopic Data
Accurate characterization is critical for confirming the identity and purity of the synthesized compound.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 57696-89-6 | [7][8] |
| Molecular Formula | C₉H₁₄O₂ | [2][7] |
| Molecular Weight | 154.21 g/mol | [2][7] |
| Appearance | Colorless to pale yellow solid or liquid | [3][9] |
| Boiling Point | 214-215 °C @ 760 mmHg | [9] |
| Flash Point | ~77 °C (171 °F) | [10] |
| Solubility | Soluble in methanol and other organic solvents | [3][9] |
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum will show characteristic signals for the three methyl groups (two as a singlet for the gem-dimethyl group and one as a doublet coupled to the adjacent methine proton) and the methylene protons of the ring.
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¹³C NMR: The carbon spectrum is defined by two downfield signals for the carbonyl carbons (typically >190 ppm). Additional signals will correspond to the quaternary carbon, the methine carbon, the methylene carbons, and the three distinct methyl carbons.
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Infrared (IR) Spectroscopy: A strong, characteristic absorption band will be present in the 1700-1750 cm⁻¹ region, corresponding to the C=O stretching vibrations of the α-diketone functional group.
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Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M⁺) at m/z = 154, corresponding to the molecular weight of the compound.
Applications in Research and Drug Development
The synthetic utility of 3,5,5-trimethylcyclohexane-1,2-dione arises from the versatile reactivity of its vicinal dicarbonyl moiety.
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Heterocycle Synthesis: It is an excellent precursor for forming heterocyclic rings. For instance, condensation with 1,2-diamines (like o-phenylenediamine) readily yields quinoxaline derivatives, which are important scaffolds in medicinal chemistry.
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Precursor for Bioactive Molecules: The compound has been utilized in the preparation of Tetrahydro-carbazolone analogs, which have been investigated as potential inhibitors of the Hepatitis C virus.[11]
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Core Building Block: The diketone can undergo various transformations, such as aldol condensations, Michael additions, and rearrangements, allowing for the stereoselective installation of substituents and the construction of complex natural product skeletons.[12]
Logical Relationships in Synthetic Applications
Caption: Synthetic utility of 3,5,5-trimethylcyclohexane-1,2-dione.
References
- Wallach, O. (1918, 1924). Justus Liebigs Annalen der Chemie. As cited by ChemicalBook. [Source: https://www.chemicalbook.com/ProductSyntheses_US_57696-89-6.htm]
- ChemicalBook. 3,5,5-TRIMETHYLCYCLOHEXANE-1,2-DIONE CAS 4883-60-7. [Source: https://www.chemicalbook.com/ProductDetail_US_4883-60-7.htm]
- Home Sunshine Pharma. 3,5,5-Trimethylcyclohexane-1,2-dione CAS 57696-89-6. [Source: https://www.homesunshinepharma.com/3-5-5-trimethylcyclohexane-1-2-dione-cas-57696-89-6]
- The Good Scents Company. 3,5,5-trimethyl cyclohexane-1,2-dione, 57696-89-6. [Source: http://www.thegoodscentscompany.
- Google Patents. Catalytic oxidation of 3,5,5-trimethylcyclohexa-3-en-1-one (β-isophorone). [Source: https://patents.google.
- National Center for Biotechnology Information. Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. Molecules, 27(6), 1935. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951884/]
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- ChemicalBook. 3,5,5-Trimethylcyclohexane-1,2-dione | 57696-89-6. [Source: https://www.chemicalbook.com/ChemicalProductProperty_US_CB6717521.htm]
- Truce, W. E., & Lynn, J. W. (1956). The Reaction of Isophorone with Selenium Dioxide. Journal of the American Chemical Society, 78(23), 6133–6135.
- Barbalas, M. P., & Trost, B. M. (2023). The Production of Isophorone. Encyclopedia, 3(1), 224-244. [Source: https://www.researchgate.net/publication/368523555_The_Production_of_Isophorone]
- Organic Chemistry Portal. α-Diketone synthesis by oxidation. [Source: https://www.organic-chemistry.org/syntheses/C2O/1,2-diketones.shtm]
- Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS OF ALPHA, BETA UNSATURATED CYCLIC KETONES VIA ROBINSON ANNULATION REACTION. [Source: https://www.pnrjournal.com/index.php/home/article/view/3199]
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- National Center for Biotechnology Information. Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin. The Journal of Organic Chemistry, 75(1), 140–152. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2796441/]
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- Perflavory. 3,5,5-trimethyl cyclohexane-1,2-dione, NF0191. [Source: http://www.perflavory.com/NF0191.html]
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